molecular formula C11H24O4SSi B8554138 S-[3-(Triethoxysilyl)propyl] ethanethioate CAS No. 220727-01-5

S-[3-(Triethoxysilyl)propyl] ethanethioate

Cat. No. B8554138
CAS RN: 220727-01-5
M. Wt: 280.46 g/mol
InChI Key: ZVAHTTMDGSREKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[3-(Triethoxysilyl)propyl] ethanethioate is a useful research compound. Its molecular formula is C11H24O4SSi and its molecular weight is 280.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-[3-(Triethoxysilyl)propyl] ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[3-(Triethoxysilyl)propyl] ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

220727-01-5

Molecular Formula

C11H24O4SSi

Molecular Weight

280.46 g/mol

IUPAC Name

S-(3-triethoxysilylpropyl) ethanethioate

InChI

InChI=1S/C11H24O4SSi/c1-5-13-17(14-6-2,15-7-3)10-8-9-16-11(4)12/h5-10H2,1-4H3

InChI Key

ZVAHTTMDGSREKY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC(=O)C)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using as a solvent the alcohol corresponding to the silane alkoxy group. Into a 250 ml, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, and N2 inlet was charged 63 grams of a 21 weight percent sodium ethoxide in ethanol. Fifteen grams of thiolacetic acid was added slowly, keeping the temperature below 65° C. The solution was allowed to cool to room temperature, and 48 grams of chloropropyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C. for 24 hours whereupon a white solid formed. Analysis of the solution by gas chromatography showed a 78 percent yield of acetylthiopropyltriethoxysilane.
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thiocarboxylate alkoxysilane
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Synthesis routes and methods II

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using as a solvent the alcohol corresponding to the silane alkoxy group. Into a 250 ml, 3 neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, and N2 inlet was charged 63 grams of a 21 weight percent sodium ethoxide in ethanol. 15 grams of thiolacetic acid was added slowly, keeping the temperature below 65° C. The solution was allowed to cool to room temperature, and 48 grams of chloropropyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C. for 24 hours whereupon a white solid formed. Analysis of the solution by gas chromatography showed a 78 percent yield of acetylthiopropyltriethoxysilane.
[Compound]
Name
thiocarboxylate alkoxysilane
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0 (± 1) mol
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reactant
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alcohol
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15 g
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48 g
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